molecular formula C13H20N2O7 B13700926 2,5-Dioxo-1-pyrrolidinyl 3-[(Boc-amino)methoxy]propanoate

2,5-Dioxo-1-pyrrolidinyl 3-[(Boc-amino)methoxy]propanoate

Cat. No.: B13700926
M. Wt: 316.31 g/mol
InChI Key: RIXQSDZRFLWQER-UHFFFAOYSA-N
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Description

2,5-Dioxo-1-pyrrolidinyl 3-[(Boc-amino)methoxy]propanoate is a chemical compound with the molecular formula C12H18N2O6. It is a derivative of succinimide and is often used in organic synthesis and biochemical research. The compound features a pyrrolidinyl ring and a Boc-protected amino group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxo-1-pyrrolidinyl 3-[(Boc-amino)methoxy]propanoate typically involves the reaction of succinimide with 3-[(Boc-amino)methoxy]propanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include anhydrous solvents like dichloromethane (DCM) and are performed under inert atmosphere to prevent moisture interference.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the product. Quality control measures such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxo-1-pyrrolidinyl 3-[(Boc-amino)methoxy]propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid and alcohol.

    Coupling Reactions: The compound can be used as a coupling agent in peptide synthesis, where it reacts with amino acids to form peptide bonds.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for the deprotection of the Boc group.

    Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used for hydrolysis reactions.

    Coupling: DCC and DMAP are frequently used in coupling reactions.

Major Products Formed

    Deprotection: Yields the free amine.

    Hydrolysis: Produces 3-[(Boc-amino)methoxy]propanoic acid and succinimide.

    Coupling: Forms peptide bonds with amino acids.

Scientific Research Applications

2,5-Dioxo-1-pyrrolidinyl 3-[(Boc-amino)methoxy]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules such as proteins and peptides.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dioxo-1-pyrrolidinyl 3-[(Boc-amino)methoxy]propanoate involves its ability to act as a coupling agent. The compound facilitates the formation of peptide bonds by activating carboxylic acids, making them more reactive towards nucleophilic attack by amines. This process is crucial in peptide synthesis and other biochemical applications.

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxysuccinimide (NHS): Similar in structure but lacks the Boc-protected amino group.

    Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC): Contains a maleimide group instead of the Boc-protected amino group.

    N-Hydroxysuccinimide ester of biotin (NHS-biotin): Used for biotinylation of proteins and other biomolecules.

Uniqueness

2,5-Dioxo-1-pyrrolidinyl 3-[(Boc-amino)methoxy]propanoate is unique due to its combination of a succinimide moiety and a Boc-protected amino group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable tool in organic synthesis and biochemical research.

Properties

Molecular Formula

C13H20N2O7

Molecular Weight

316.31 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methoxy]propanoate

InChI

InChI=1S/C13H20N2O7/c1-13(2,3)21-12(19)14-8-20-7-6-11(18)22-15-9(16)4-5-10(15)17/h4-8H2,1-3H3,(H,14,19)

InChI Key

RIXQSDZRFLWQER-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCOCCC(=O)ON1C(=O)CCC1=O

Origin of Product

United States

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